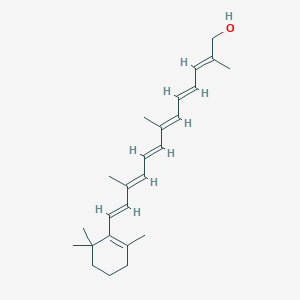![molecular formula C17H20N2O3S B1245465 (3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione is a natural product found in Tolypocladium with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has shown that certain diketopiperazine derivatives, closely related to the compound , exhibit antiviral properties. For instance, compounds isolated from the marine-derived actinomycete Streptomyces sp. demonstrated modest antiviral activity against influenza A (H1N1) virus, indicating a potential for developing antiviral treatments (Wang et al., 2013).
Antimicrobial Activity
A study on metabolites from a marine-derived fungus found that certain diketopiperazines, which are structurally similar to the compound , exhibited weak cytotoxic activity. This suggests potential use in developing antimicrobial agents (Prachyawarakorn et al., 2008).
Synthesis and Biological Properties
Research into the synthesis and biological properties of derivatives of diketopiperazines, including those structurally similar to the compound , has been extensive. These studies have explored various pharmacological properties, including anticonvulsant activity (Kamiński et al., 2013).
Versatile Organic Substrate
Diketopiperazine derivatives have been identified as versatile organic substrates in chemical synthesis, useful in stereoselective addition reactions and in synthesizing natural products and analogues (Liebscher & Jin, 1999).
Spectroscopic Properties
Studies on the spectroscopic properties of diketopiperazine derivatives have provided insights into their chemical structure and behavior, which is crucial for understanding their potential applications in various fields, including pharmaceuticals (Akiyama et al., 1989).
Chiral Solvating Properties
Research has highlighted the chiral solvating properties of certain diketopiperazine derivatives. These properties are valuable in NMR spectroscopy, aiding in the study of racemic compounds (Wagger et al., 2007).
Anticonvulsant and Analgesic Activity
Diketopiperazine derivatives have shown potential in treating epilepsy and pain. Studies have identified compounds with significant anticonvulsant and analgesic activities, suggesting their use in developing new therapeutic agents (Obniska et al., 2015).
Immunomodulatory Potential
Compounds derived from diketopiperazines have demonstrated immunomodulatory potential. For example, certain derivatives were found to significantly affect TNF-alpha and IL-6 production in macrophage cells, indicating potential for anti-inflammatory applications (Chien et al., 2008).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of diketopiperazines. These efforts are crucial for exploring the full range of potential applications of these compounds in various scientific and pharmaceutical contexts (Gallina & Liberatori, 1974).
Polymerization Studies
Research has been conducted on the ring-opening polymerization of cyclic esters derived from diketopiperazines. These studies are significant for the development of new materials with potential applications in biomedicine and other fields (Pounder & Dove, 2010).
Eigenschaften
Produktname |
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)8-9-22-13-6-4-12(5-7-13)10-14-15(20)19-17(23-3)16(21)18-14/h4-8,10,17H,9H2,1-3H3,(H,18,21)(H,19,20)/b14-10- |
InChI-Schlüssel |
DFTITSOGUUDLJM-UVTDQMKNSA-N |
Isomerische SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(C(=O)N2)SC)C |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)C=C2C(=O)NC(C(=O)N2)SC)C |
Synonyme |
SCH 56396 SCH-56396 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
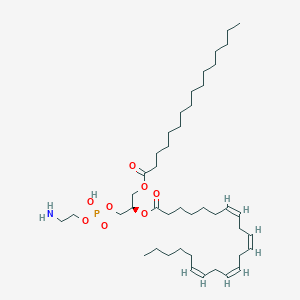
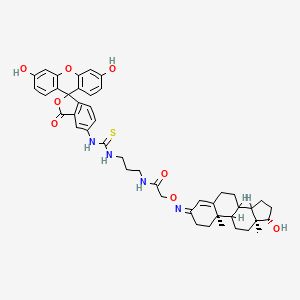
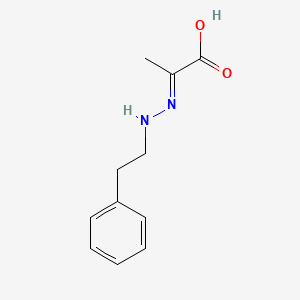
![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)
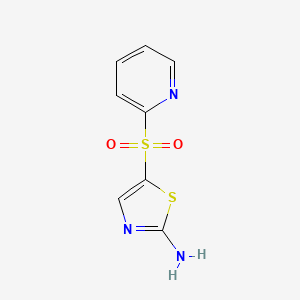
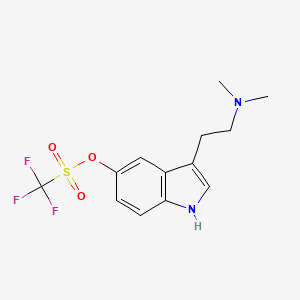

![3-(4,5-dihydro-1H-imidazol-2-yl)-3-azaspiro[5.5]undecane](/img/structure/B1245401.png)

![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)
